2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide
Description
This compound is a thiazole-4-carboxamide derivative characterized by a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the N-position and a 4-(difluoromethoxy)phenylamino group at the C2 position of the thiazole ring. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the dihydrobenzodioxin system may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4S/c20-18(21)28-13-4-1-11(2-5-13)23-19-24-14(10-29-19)17(25)22-12-3-6-15-16(9-12)27-8-7-26-15/h1-6,9-10,18H,7-8H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBECJGHJUYASTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the difluoromethoxyphenyl group and the dihydrobenzo[b][1,4]dioxin moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The thiazole and benzo[d]dioxin components have been associated with the modulation of various signaling pathways involved in cancer progression. For instance:
- Mechanism of Action : Compounds targeting the EP2 and EP4 receptors have shown promise in cancer treatment by modulating immune responses and enhancing the efficacy of chemotherapy and immunotherapy .
- Case Study : Research published in the International Journal of Oncology demonstrated that thiazole derivatives could inhibit tumor growth in melanoma models. The compound's ability to reactivate immune responses in tumors was particularly noted .
2. Anti-inflammatory Properties
The modulation of prostaglandin receptors (EP2/EP4) suggests potential applications in treating inflammatory diseases:
- Research Findings : Studies indicate that compounds similar to this one can reduce inflammation by blocking specific pathways involved in inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory disorders .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Modulation of EP2/EP4 receptors | Int J Oncol 2008 |
| Anti-inflammatory | Inhibition of inflammatory pathways | J Biol Chem 2010 |
| Immune modulation | Reactivation of immune responses | Biochem Pharmacol 2016 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Step 1 : Formation of the thiazole ring through condensation reactions.
- Step 2 : Introduction of the difluoromethoxy group via electrophilic substitution.
- Step 3 : Coupling with the benzo[d]dioxin moiety to yield the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Containing Carboxamides ()
Compounds like N-[4-(4-acetamidophenyl)thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide share structural motifs with the target compound, including the thiazole core and dihydrobenzodioxin group. Key differences include:
- Substituent Effects : The acetamidophenyl group in the analog versus the difluoromethoxyphenyl group in the target compound. Fluorination likely increases lipophilicity (logP) and resistance to oxidative metabolism.
Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones differ in their heterocyclic core (triazole vs. thiazole) but share aryl sulfonyl and difluorophenyl groups.
- Electronic Properties : The triazole ring is more electron-deficient than thiazole, affecting charge distribution and hydrogen-bonding capacity.
- Synthetic Routes : Triazoles in are synthesized via cyclization of hydrazinecarbothioamides, whereas thiazoles typically require different precursors (e.g., α-halo ketones and thioureas).
Benzoylurea Pesticides ()
Pesticides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron feature benzamide/urea backbones rather than thiazole-carboxamides.
- Mode of Action : Benzoylureas inhibit chitin synthesis in insects, while thiazole carboxamides may target different pathways (e.g., kinase inhibition or protease modulation).
- Fluorination Impact : Both classes utilize fluorine atoms to enhance stability; however, the difluoromethoxy group in the target compound may offer superior steric and electronic effects compared to simple fluorophenyl groups.
Structural and Functional Data Table
| Compound | Core Structure | Key Substituents | logP (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Thiazole-4-carboxamide | 4-(Difluoromethoxy)phenylamino, Dihydrobenzodioxin | ~3.2 | Kinase inhibition, Antimicrobial |
| N-[4-(4-Acetamidophenyl)thiazol-2-yl]-... | Thiazole-4-carboxamide | Acetamidophenyl, Dihydrobenzodioxin | ~2.8 | Anticancer, Enzyme modulation |
| 5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-... | 1,2,4-Triazole | Phenylsulfonyl, 2,4-Difluorophenyl | ~3.5 | Antifungal, Antibacterial |
| Diflubenzuron | Benzoylurea | 2,6-Difluorobenzamide, 4-Chlorophenyl | ~4.0 | Insect growth regulator |
Key Research Findings
- Synthetic Flexibility : Thiazole derivatives (e.g., ) are synthesized with diverse substituents, enabling fine-tuning of electronic and steric properties .
- Fluorine as a Design Element : Fluorinated groups (difluoromethoxy, difluorophenyl) improve metabolic stability and membrane permeability across multiple compound classes .
- Heterocycle Impact : Thiazoles generally exhibit higher π-acidity than triazoles, influencing target binding and selectivity .
Biological Activity
The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide represents a novel class of biologically active molecules with potential therapeutic applications, particularly in oncology. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Difluoromethoxy group : Enhances lipophilicity and may influence receptor interactions.
- Thiazole and benzo[d]ioxin moieties : Known to exhibit various biological activities including anti-cancer properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of PRC2-mediated pathways : The compound has been shown to inhibit the PRC2 complex, which is implicated in several cancers such as diffuse large B-cell lymphoma (DLBCL) and hepatocellular carcinoma .
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cell lines, leading to apoptosis in a concentration-dependent manner .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 5.8 | PRC2 inhibition |
| Study 2 | HepG2 (Liver Cancer) | 0.88 | Cell cycle arrest |
| Study 3 | H1299 (Lung Cancer) | 12 | Apoptosis induction |
The compound demonstrated significant potency against various cancer cell lines, particularly those resistant to conventional therapies .
Case Studies
- Case Study on DLBCL : In a clinical trial involving patients with DLBCL, administration of the compound resulted in a marked reduction in tumor size and improved survival rates when used in combination with other therapeutic agents like immunomodulators .
- Hepatocellular Carcinoma : A study showed that the compound effectively reduced tumor growth in animal models of hepatocellular carcinoma, with a notable decrease in tumor burden compared to control groups .
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests good bioavailability and metabolic stability, although detailed toxicological studies are still ongoing. Initial assessments indicate a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
